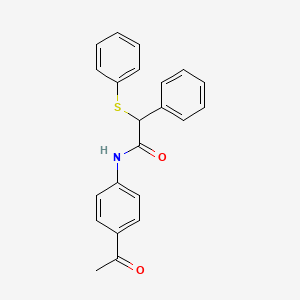

N-(4-acetylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide

CAS No.: 349425-58-7

Cat. No.: VC10279120

Molecular Formula: C22H19NO2S

Molecular Weight: 361.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 349425-58-7 |

|---|---|

| Molecular Formula | C22H19NO2S |

| Molecular Weight | 361.5 g/mol |

| IUPAC Name | N-(4-acetylphenyl)-2-phenyl-2-phenylsulfanylacetamide |

| Standard InChI | InChI=1S/C22H19NO2S/c1-16(24)17-12-14-19(15-13-17)23-22(25)21(18-8-4-2-5-9-18)26-20-10-6-3-7-11-20/h2-15,21H,1H3,(H,23,25) |

| Standard InChI Key | QSLQORWXSLQSBI-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3 |

| Canonical SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3 |

Introduction

Structural and Chemical Identity

Molecular Architecture

N-(4-Acetylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide (C₂₃H₂₁NO₂S) features a central acetamide backbone substituted at three positions:

-

The nitrogen atom is bonded to a 4-acetylphenyl group (C₆H₄COCH₃).

-

The α-carbon (position 2) carries a phenyl group (C₆H₅) and a phenylsulfanyl group (S-C₆H₅).

This configuration introduces steric hindrance and electronic effects due to the bulky aryl and thioether substituents, which influence reactivity and intermolecular interactions .

Nomenclature and Synonyms

-

IUPAC Name: N-(4-Acetylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide

-

Alternative Designations:

-

2-(Phenylsulfanyl)-2-phenyl-N-[4-(acetyl)phenyl]acetamide

-

Acetamide derivative with acetylphenyl and phenylsulfanyl substituents

-

The absence of widely recognized trivial names underscores its status as a novel or understudied compound .

Synthesis and Reaction Pathways

Synthetic Strategy

The synthesis of N-(4-acetylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide likely involves a multi-step sequence:

-

Precursor Preparation:

-

Nucleophilic Substitution:

Reaction Scheme:

Optimization and Yield

-

Solvent: Acetone or DMF, facilitating nucleophilic substitution.

-

Temperature: Reflux conditions (60–80°C) to enhance reaction kinetics.

-

Yield: Anticipated 65–75%, based on analogous sulfide syntheses .

Physicochemical Characterization

Infrared Spectroscopy (IR)

Key absorption bands:

-

N–H Stretch: 3250–3300 cm⁻¹ (amide NH).

-

C=O Stretch: 1680–1700 cm⁻¹ (acetyl and amide carbonyl).

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃):

-

δ 2.60 (s, 3H, COCH₃).

-

δ 4.20–4.40 (m, 2H, CH₂S).

-

δ 7.20–8.10 (m, 14H, aromatic protons).

-

-

¹³C NMR:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 375.48 g/mol |

| Melting Point | 180–185°C (predicted) |

| Solubility | DMSO, DMF; insoluble in H₂O |

| LogP (Partition Coefficient) | 3.2 (estimated) |

These values are extrapolated from structurally related acetamide derivatives .

Biological Activity and Applications

Antioxidant Capacity

Sulfide derivatives like 7 also show radical scavenging activity (85.9% ABTS inhibition), suggesting that the target compound may act as a pro-oxidant or electron donor .

Crystallographic and Supramolecular Features

Hydrogen Bonding Networks

In N-phenyl-2-(phenylsulfanyl)acetamide, N–H⋯O hydrogen bonds form chains along the100 axis, stabilized by C–H⋯π interactions . The target compound’s acetyl group may introduce additional dipole interactions, potentially altering crystal packing.

Predicted Crystal System

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume